(Z)-3-Nonenal

Descripción

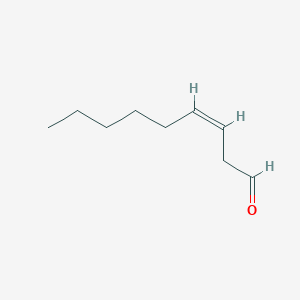

(Z)-Non-3-enal is an α,β-unsaturated aldehyde with the molecular formula C₉H₁₆O and a molecular weight of 140.23 g/mol. Its structure features a nine-carbon chain with a cis-configured double bond at the third position and an aldehyde functional group at the terminal end. This compound is of interest in organic chemistry due to its role as a flavor and fragrance component, often contributing green, fatty, or citrus-like notes in perfumery and food additives .

Propiedades

IUPAC Name |

(Z)-non-3-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAENVLZOODMT-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-43-5 | |

| Record name | 3-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Efficiency and Practicality

Stereochemical Integrity

-

Both methods preserve the (Z)-configuration, as confirmed by nuclear Overhauser effect (NOE) NMR experiments.

-

Minor (E)-isomer formation (<2%) in the triheptynylborane route is attributed to thermal equilibration during workup.

Table 3: Method Comparison

| Criterion | Triheptynylborane Method | DMP Oxidation |

|---|---|---|

| Isotopic Labeling | Yes | No |

| Typical Scale | Milligram to gram | Gram to multigram |

| Cost | High (deuterated reagents) | Moderate |

| Reaction Complexity | High | Low |

Analytical Validation and Characterization

Structural Confirmation

Purity Assessment

-

Chiral GC : Resolves (Z)- and (E)-isomers using a β-cyclodextrin column (e.g., 95% (Z)-isomer).

-

IR Spectroscopy : Strong absorption at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (C=C trans-vinylic).

Challenges and Mitigation Strategies

Stability Issues

Análisis De Reacciones Químicas

Types of Reactions: (Z)-non-3-enal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (Z)-3-nonenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (Z)-non-3-enal with hydrogen in the presence of a catalyst like palladium on carbon yields (Z)-3-nonenol.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles, such as thiols or amines, to form corresponding adducts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Addition Reactions: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

Oxidation: (Z)-3-Nonenoic acid.

Reduction: (Z)-3-Nonenol.

Addition Reactions: Various adducts depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Flavor Profile:

- (Z)-non-3-enal is a key flavor component found in foods such as cucumbers, honeydew melons, and certain seaweeds like Laminaria angustata . Its distinct aroma contributes to the sensory experience of these foods, making it valuable in culinary applications.

Usage:

- The compound is utilized as a flavoring agent in various food products, enhancing the overall taste and aroma profile. Its pleasant scent makes it an attractive additive in both natural and synthetic flavor formulations .

Biological Activities

Antifungal Properties:

- Research has demonstrated that (Z)-non-3-enal exhibits antifungal activity against various fungal strains, making it a potential candidate for use in food preservation and as a natural fungicide . This property can help extend the shelf life of perishable goods.

Anti-inflammatory and Anti-cancer Potential:

- Preliminary studies suggest that (Z)-non-3-enal may have anti-inflammatory and anti-cancer properties. These effects are attributed to its ability to modulate biological pathways involved in inflammation and tumor progression. However, further research is required to elucidate these mechanisms fully .

Biosynthesis and Synthesis

Natural Production:

- In plants, (Z)-non-3-enal is biosynthesized from linoleic acid through enzymatic processes involving hydroperoxides . This natural occurrence underscores its role in plant metabolism and its potential health benefits when consumed.

Synthetic Methods:

- (Z)-non-3-enal can be synthesized through various chemical reactions, including the oxidation of (Z)-nonen-1-ol using oxidizing agents like pyridinium chlorochromate . This synthetic route allows for controlled production for industrial applications.

Case Studies

Case Study 1: Antifungal Efficacy

In vitro studies have shown that (Z)-non-3-enal effectively inhibits the growth of various fungal strains. For instance, a study published in Food Microbiology demonstrated its effectiveness against Candida albicans, suggesting its potential application as a natural preservative .

Case Study 2: Flavor Enhancement

A research project analyzed the impact of adding (Z)-non-3-enal to fruit juices. Results indicated a significant improvement in consumer acceptance due to enhanced flavor profiles, leading to increased sales for producers who adopted this additive .

Mecanismo De Acción

The mechanism by which (Z)-non-3-enal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biological systems, where (Z)-non-3-enal can modify proteins and other biomolecules, potentially leading to changes in their function and structure. The molecular targets include amino groups in proteins and nucleic acids, and the pathways involved often relate to oxidative stress and cellular aging.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize (Z)-non-3-enal, we compare it with three analogous compounds: (Z)-non-3-en-1-ol (an alcohol derivative), (E)-non-3-enal (its trans isomer), and nonanal (a saturated aldehyde). Key differences in structure, properties, and applications are summarized below:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The aldehyde group in (Z)-non-3-enal increases its reactivity compared to the alcohol derivative (Z)-non-3-en-1-ol. Aldehydes readily undergo oxidation or nucleophilic additions, whereas alcohols are more stable due to hydrogen bonding . The boiling point of (Z)-non-3-enal is estimated to be lower than its alcohol counterpart due to weaker intermolecular forces (absence of hydrogen bonding).

Geometric Isomerism: The cis (Z) configuration in (Z)-non-3-enal introduces steric hindrance, making it less thermally stable than the trans (E) isomer. This instability may limit its industrial applications compared to saturated aldehydes like nonanal . Odor profiles differ significantly: (Z)-isomers often exhibit greener, grassier notes, while (E)-isomers tend toward sharper, metallic tones.

Saturation Effects: Nonanal, a saturated aldehyde, lacks the double bond present in (Z)-non-3-enal, resulting in higher chemical stability and a simpler odor profile dominated by fatty/waxy characteristics.

Actividad Biológica

(Z)-non-3-enal, an unsaturated aldehyde with the molecular formula C9H16O, is increasingly recognized for its diverse biological activities. This compound, characterized by its Z-configuration at the third carbon atom, exhibits a range of effects in biological systems, including potential roles in oxidative stress, aging, and antimicrobial properties. This article delves into the biological activity of (Z)-non-3-enal, supported by data tables and research findings.

(Z)-non-3-enal is notable for its reactivity as an aldehyde. It can form Schiff bases with primary amines, leading to the formation of imines, which may modify proteins and other biomolecules. This modification can result in changes to their function and structure, particularly affecting amino groups in proteins and nucleic acids. The pathways involved often relate to oxidative stress and cellular aging, making this compound significant in studies related to age-related diseases and oxidative damage .

1. Antifungal Properties

Recent studies have highlighted the antifungal activity of (Z)-non-3-enal against various pathogens. For instance, it has shown effectiveness against soybean pathogens by potentially disrupting membrane integrity or interfering with crucial metabolic processes.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Fusarium spp. | Inhibition of growth | Disruption of membrane integrity |

| Botrytis cinerea | Reduced spore germination | Interference with metabolic processes |

2. Role as a Biomarker

(Z)-non-3-enal is also recognized as a biomarker for oxidative stress and aging. Its levels can indicate oxidative damage within biological systems, providing insights into the aging process and related diseases .

Case Study 1: Antifungal Activity

In vitro studies conducted on Fusarium spp. demonstrated that (Z)-non-3-enal inhibited fungal growth at concentrations as low as 0.5 mM. The mechanism was attributed to alterations in membrane permeability and disruption of cellular functions.

Case Study 2: Oxidative Stress Marker

A study involving aged rats showed elevated levels of (Z)-non-3-enal in tissues compared to younger controls. This correlation suggests its utility as a biomarker for assessing oxidative stress related to aging.

Comparative Analysis with Similar Compounds

(Z)-non-3-enal can be compared with other nonenal isomers, such as (E)-2-nonenal and (E)-3-nonenal, which exhibit different biological activities due to their structural differences.

| Compound | Configuration | Biological Activity |

|---|---|---|

| (Z)-non-3-enal | Z | Antifungal, oxidative stress biomarker |

| (E)-2-nonenal | E | Antimicrobial but less effective than (Z) |

| (E)-3-nonenal | E | Limited antifungal properties |

Q & A

What unanswered questions persist regarding (Z)-non-3-enal’s enantioselective synthesis and its implications for industrial applications?

- Methodological Answer : Current gaps include scalable asymmetric catalysis routes. Propose comparative studies of organocatalysts vs. transition-metal catalysts, emphasizing turnover numbers and enantiomeric excess (ee%). Prioritize green chemistry metrics (e.g., E-factor) to align with sustainability goals .

Q. How can machine learning models improve the prediction of (Z)-non-3-enal’s physicochemical properties for drug discovery pipelines?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with experimental solubility and permeability assays (e.g., PAMPA). Open-source code and hyperparameters to foster reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.